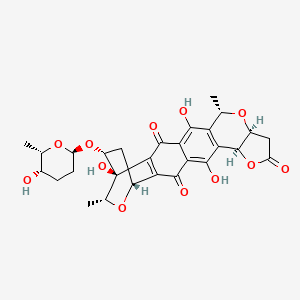![molecular formula C22H24F2N4O4 B10854327 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XZ426 is a potent integrase strand transfer inhibitor with significant anti-HIV activity . It is primarily used in scientific research to study the inhibition of HIV integrase, an enzyme crucial for the replication of the HIV virus . The compound has shown superior efficacy against known drug-resistant variants compared to other clinically used and developed compounds .
Preparation Methods
The synthesis of XZ426 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters . Industrial production methods for XZ426 are also not widely available, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
XZ426 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XZ426 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
XZ426 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of integrase inhibition and to develop new integrase inhibitors . In biology, XZ426 is used to investigate the role of integrase in HIV replication and to study the effects of integrase inhibition on viral replication . In medicine, the compound is used to develop new anti-HIV drugs and to study the efficacy of existing drugs against drug-resistant variants . In industry, XZ426 is used in the development of new therapeutic agents and in the study of drug interactions and pharmacokinetics .
Mechanism of Action
XZ426 exerts its effects by inhibiting the activity of HIV integrase, an enzyme that is essential for the integration of viral DNA into the host cell genome . The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction that is necessary for viral replication . This inhibition blocks the integration of viral DNA into the host cell genome, thereby preventing the replication of the HIV virus . The molecular targets and pathways involved in the mechanism of action of XZ426 include the integrase enzyme and the viral DNA integration pathway .
Comparison with Similar Compounds
XZ426 is unique among integrase inhibitors due to its superior efficacy against drug-resistant variants and its potent anti-HIV activity . Similar compounds include other integrase strand transfer inhibitors such as bictegravir, dolutegravir, and elvitegravir . Compared to these compounds, XZ426 has shown greater efficacy in inhibiting integrase activity and preventing viral replication . The unique chemical structure and binding properties of XZ426 contribute to its enhanced activity and make it a valuable tool in the study of integrase inhibition and the development of new anti-HIV drugs .
Properties
Molecular Formula |
C22H24F2N4O4 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C22H24F2N4O4/c23-15-7-6-14(17(24)10-15)12-27-21(30)18-19(25)16-9-13(5-3-1-2-4-8-29)11-26-20(16)28(32)22(18)31/h6-7,9-11,29,32H,1-5,8,12,25H2,(H,27,30) |
InChI Key |
YZHRHLDMVJVVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCCO)N(C2=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)


![2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride](/img/structure/B10854334.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
